molecular formula C16H19N3O5S2 B2470661 N-(2-morpholino-2-(thiophen-2-yl)ethyl)-4-nitrobenzenesulfonamide CAS No. 899747-80-9

N-(2-morpholino-2-(thiophen-2-yl)ethyl)-4-nitrobenzenesulfonamide

Cat. No. B2470661
CAS RN: 899747-80-9
M. Wt: 397.46
InChI Key: FNXRAJDXAKPGHF-UHFFFAOYSA-N
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Description

N-(2-morpholino-2-(thiophen-2-yl)ethyl)-4-nitrobenzenesulfonamide, also known as MTSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTSB is a sulfonamide-based compound that has been synthesized using various methods.

Scientific Research Applications

Novel Synthetic Approaches

A noteworthy application involves the development of water-mediated, three-component Wittig–SNAr reactions for synthesizing ethyl (E)-3-[4-(morpholino-1-yl)-3-nitrophenyl]acrylates among other analogues. These compounds are recognized as intermediates for aurora 2 kinase inhibitors. This process is distinguished by its high stereoselectivity and yields, utilizing water as a green solvent under metal-free conditions, which underscores the environmental benignity and efficiency of the method (Xu et al., 2015).

Chemical Transformations and Intermediates

Another study outlines the transformation of o-nitrobenzenesulfonyl chloride with 5-aminotetrazole, leading to novel sulfonylcarbamimidic azides. These azides serve as key intermediates for further chemical transformations, contributing to the synthesis of a variety of compounds with potential biological activities (PeetNorton et al., 1987).

Pharmacological Applications

In the realm of pharmacology, research into sulfonamide derivatives has been prominent. One study focuses on the synthesis and pro-apoptotic effects of new sulfonamide derivatives, highlighting their potential in cancer therapy by activating p38/ERK phosphorylation in cancer cells. This research underscores the therapeutic potential of sulfonamide derivatives in oncology, emphasizing the significance of molecular design in developing effective cancer treatments (Cumaoğlu et al., 2015).

Innovative Ligands for Actinide Separation

A novel ligand, N,N′-diethyl-N,N′-ditolyl-2,9-diamide-1,10-phenanthroline, has been developed for the selective extraction of UO2^2+ from lanthanides, showcasing a unique application in nuclear waste management and actinide recovery. This research highlights the compound's efficiency and selectivity in uranium extraction, offering insights into the development of more effective and sustainable nuclear waste treatment technologies (Zhang et al., 2016).

properties

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S2/c20-19(21)13-3-5-14(6-4-13)26(22,23)17-12-15(16-2-1-11-25-16)18-7-9-24-10-8-18/h1-6,11,15,17H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXRAJDXAKPGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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